4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide
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Overview
Description
4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with phenyl groups and an amide linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide typically involves multi-step organic reactions. One common method includes the condensation of 3,5-diphenylpyrazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting intermediate is then reacted with butanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups on the pyrazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,5-diphenylpyrazol-1-yl)-N-(4-methoxyphenyl)-4-oxobutanamide
- 4-(3,5-diphenylpyrazol-1-yl)-N-(4-chlorophenyl)-4-oxobutanamide
Uniqueness
4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and may influence its interaction with biological targets.
Properties
Molecular Formula |
C27H25N3O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-(3,5-diphenylpyrazol-1-yl)-N-(4-ethoxyphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C27H25N3O3/c1-2-33-23-15-13-22(14-16-23)28-26(31)17-18-27(32)30-25(21-11-7-4-8-12-21)19-24(29-30)20-9-5-3-6-10-20/h3-16,19H,2,17-18H2,1H3,(H,28,31) |
InChI Key |
NVNZUQMFBIIPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N2C(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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